molecular formula C10H8IN B582235 3-Iodo-2-methylquinoline CAS No. 1207875-09-9

3-Iodo-2-methylquinoline

Cat. No.: B582235
CAS No.: 1207875-09-9
M. Wt: 269.085
InChI Key: YJWJXEPXYZGFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of an iodine atom at the third position and a methyl group at the second position of the quinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methylquinoline can be achieved through various methods. One common approach involves the iodination of 2-methylquinoline. This can be done using iodine and potassium iodide in the presence of an oxidizing agent such as sodium hypochlorite. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature.

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding quinoline carboxylic acids.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Scientific Research Applications

3-Iodo-2-methylquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antimicrobial, and anticancer agents.

    Synthetic Organic Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Industrial Chemistry: It is employed in the production of dyes, pigments, and other industrial chemicals.

    Biological Research: It is used in the study of enzyme inhibitors and receptor modulators

Mechanism of Action

The mechanism of action of 3-Iodo-2-methylquinoline depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The iodine atom and the quinoline ring system play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

    2-Methylquinoline: Lacks the iodine atom, resulting in different reactivity and applications.

    3-Bromo-2-methylquinoline: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

    3-Chloro-2-methylquinoline: Contains a chlorine atom, which affects its reactivity and biological activity.

Uniqueness: 3-Iodo-2-methylquinoline is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances its ability to participate in substitution reactions and increases its binding affinity to certain biological targets compared to its bromo and chloro analogs .

Properties

IUPAC Name

3-iodo-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWJXEPXYZGFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.